1-(2-Bromophenyl)ethanol

Biocatalysis Alcohol Dehydrogenase Enzyme Kinetics

Researchers requiring enantiopure chiral building blocks often face supply gaps for single-enantiomer intermediates. 1-(2-Bromophenyl)ethanol (CAS 5411-56-3) resolves this as the racemic precursor to both (R)- and (S)-enantiomers, scalable to 100s kg. • Direct precursor to (R)- & (S)-1-(2-bromophenyl)ethanol (≥98% ee achievable). • Ortho-Br substitution enables unique regioselectivity not replicable with meta-/para-isomers. • Enzymatic kinetic resolution substrate (11.3% rel. ADH activity vs. 1-phenylethanol). Supplied as solid, ≥98% purity. Standard: 1-25 g; bulk available.

Molecular Formula C8H9BrO
Molecular Weight 201.06 g/mol
CAS No. 5411-56-3
Cat. No. B1266410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Bromophenyl)ethanol
CAS5411-56-3
Molecular FormulaC8H9BrO
Molecular Weight201.06 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1Br)O
InChIInChI=1S/C8H9BrO/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,1H3
InChIKeyDZLZSFZSPIUINR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Bromophenyl)ethanol (CAS 5411-56-3): A Differentiated Chiral Synthon for Asymmetric Synthesis and Functional Materials


1-(2-Bromophenyl)ethanol (CAS: 5411-56-3), also known as 2-bromo-α-methylbenzyl alcohol, is a secondary alcohol derivative featuring a 2-bromophenyl moiety . As a research chemical, it is typically supplied as a solid with a minimum purity of 95-98%, exhibiting a molecular weight of 201.06 g/mol and a melting point range of 54-56°C . Its key characteristic is a chiral center at the alpha-carbon, rendering it racemic in its native form, yet it serves as the foundational scaffold for its highly valuable single-enantiomer counterparts, (R)-1-(2-bromophenyl)ethanol and (S)-1-(2-bromophenyl)ethanol. The ortho-bromo substitution pattern is critical, dictating its distinct chemical reactivity and physical properties compared to its meta- and para-regioisomers and other halogen analogs .

Why 1-(2-Bromophenyl)ethanol Cannot Be Replaced by Other Halogenated or Regioisomeric Phenethyl Alcohols


Generic substitution among bromophenyl ethanol isomers or other halogen analogs (e.g., chloro, fluoro derivatives) is not feasible due to quantifiable differences in enzymatic processing, regioselective reactivity, and resultant material properties. For instance, in enzyme-mediated redox reactions, 1-(2-bromophenyl)ethanol exhibits a unique activity profile against alcohol dehydrogenase (EC 1.1.1.71), which is markedly different from its meta- and para- counterparts [1]. This variance in substrate recognition is directly linked to the ortho-bromine's steric and electronic influence, which is absent in the 3- or 4-bromo isomers. Furthermore, in the synthesis of chiral functional materials, the ortho-halogen substitution is a key structural determinant for achieving high twisting power in liquid crystal compositions, a property not replicable with regioisomers or non-halogenated analogs [2]. Consequently, substituting 1-(2-bromophenyl)ethanol with a seemingly similar compound like 1-(4-bromophenyl)ethanol (CAS 5391-88-8) or 1-phenylethanol would lead to divergent reaction outcomes and a failure to achieve the desired stereochemical or functional properties in downstream products.

Quantitative Differentiation of 1-(2-Bromophenyl)ethanol: Key Comparative Data for Informed Procurement


Enzymatic Selectivity: Reduced Substrate Activity of 1-(2-Bromophenyl)ethanol Relative to Unsubstituted and Regioisomeric Analogs

The ortho-bromine substitution in 1-(2-bromophenyl)ethanol significantly impedes its recognition and turnover by the enzyme alcohol dehydrogenase (EC 1.1.1.71) compared to the unsubstituted parent compound, 1-phenylethanol, and its regioisomers. This differential activity is critical for chemoenzymatic synthesis routes requiring selective transformation [1].

Biocatalysis Alcohol Dehydrogenase Enzyme Kinetics

Precursor for High-Twisting-Power Liquid Crystal Chiral Dopants

The ortho-substitution pattern is a structural requirement for creating chiral dopants with extremely high twisting ability. Patents specifically claim optically active 1-(2-halogen-substituted phenyl)ethanols, derived from 1-(2-bromophenyl)ethanol, as crucial components for liquid crystal display elements, a property not found with other regioisomers [1].

Liquid Crystals Chiral Dopants Materials Chemistry

Physical Property Differentiation: Solubility and Density Contrast with Regioisomers

1-(2-Bromophenyl)ethanol exhibits distinct physicochemical properties compared to its regioisomers, notably a lower calculated aqueous solubility and a higher density, which can be crucial for extraction, purification, and formulation processes. The para-isomer, for example, is a liquid at room temperature, whereas the ortho-isomer is a solid, offering a key handling differentiation .

Physicochemical Properties Formulation Pre-formulation

Chiral Resolution: High Enantiomeric Purity Specifications for Single Enantiomers (R/S)

The racemic mixture 1-(2-bromophenyl)ethanol is the direct precursor to its single enantiomers, which are available with high and quantifiable specifications. The (R)-enantiomer (CAS 76116-20-6) is routinely supplied with a minimum purity of 98% (GC) and a melting point of 54-56°C, while the (S)-enantiomer (CAS 114446-55-8) is supplied at 98% (HPLC) with a melting point of 56-58°C [1][2]. These specifications are critical for asymmetric synthesis applications where stereochemical integrity is paramount.

Asymmetric Synthesis Chiral Resolution Analytical Chemistry

Scalable Synthesis: Availability at Up to 100s kg for Industrial Application

Both the racemic and enantiopure forms of 1-(2-bromophenyl)ethanol are commercially available at significant scales, demonstrating established and scalable synthetic routes. Suppliers offer the (R)- and (S)-enantiomers at production scales of up to 100s of kilograms [1][2], confirming their industrial viability and differentiating them from less accessible, purely academic analogs.

Scale-up Supply Chain Industrial Chemistry

Synthetic Versatility: A Key Intermediate for Chiral Phosphines and Block Copolymers

The ortho-bromophenyl ethanol scaffold is a documented intermediate for synthesizing novel p-chirogenic phosphines with sulfur-chelating arms and as an end-capping reagent in rod-coil block copolymers . These specific applications highlight the compound's utility in creating complex, functional architectures that are not accessible or efficient with alternative halogenated phenyl ethanol isomers.

Catalysis Polymer Chemistry Ligand Synthesis

High-Value Applications for 1-(2-Bromophenyl)ethanol and Its Derivatives Based on Differentiated Properties


Development of High-Performance Chiral Dopants for Liquid Crystal Displays (LCDs)

1-(2-Bromophenyl)ethanol serves as the critical starting material for synthesizing optically active 1-(2-halogen-substituted phenyl)ethanols. These compounds are patented for their 'extremely high twisting ability' and 'negative temperature characteristics,' making them essential for creating efficient and stable liquid crystal compositions used in modern display technologies. The ortho-bromo substitution is a key structural feature for achieving this high twisting power [1].

Asymmetric Synthesis of Enantiomerically Pure Pharmaceuticals and Agrochemicals

The (R)- and (S)- enantiomers of 1-(2-bromophenyl)ethanol are vital chiral building blocks. Their commercial availability at up to 100s kg scale and with high enantiomeric purity (98% min) enables their direct use in the asymmetric synthesis of complex drug molecules [2][3]. This is critical for producing single-enantiomer active pharmaceutical ingredients (APIs), where the correct stereochemistry is essential for therapeutic efficacy and safety.

Synthesis of Novel P-Chirogenic Phosphine Ligands for Asymmetric Catalysis

This compound is a documented precursor for the preparation of novel p-chirogenic phosphines featuring sulfur-chelating arms . Such chiral phosphine ligands are central to developing new asymmetric transition-metal catalysts, which are crucial for creating efficient and highly selective industrial processes in the fine chemical and pharmaceutical sectors. The ortho-bromo functionality allows for further derivatization essential for ligand tuning.

Chemoenzymatic Synthesis and Biotransformation Studies

Given its uniquely low substrate activity (11.3% relative to 1-phenylethanol) with alcohol dehydrogenase (EC 1.1.1.71), 1-(2-bromophenyl)ethanol is an ideal tool for investigating enzyme selectivity and for use in reaction cascades where a specific chiral center must remain untouched [4]. It is also a substrate for kinetic resolution studies to produce its enantiopure forms via enzymatic methods .

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